molecular formula C9H7FN2O2 B11902112 7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid

7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B11902112
M. Wt: 194.16 g/mol
InChI Key: MIUSFUMUEVCHHJ-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a fluorine atom at the 7th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position. The unique structural features of this compound make it a valuable scaffold in medicinal chemistry and material science .

Preparation Methods

The synthesis of 7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or toluene .

Industrial production methods may involve multicomponent reactions, oxidative coupling, and tandem reactions to achieve higher yields and purity. These methods are optimized for large-scale production and often employ catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic environments, and varying temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7FN2O2/c1-5-8(9(13)14)12-3-2-6(10)4-7(12)11-5/h2-4H,1H3,(H,13,14)

InChI Key

MIUSFUMUEVCHHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)F)C(=O)O

Origin of Product

United States

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